2-(Acetylamino)-6-iodopyridine-4-sulfonyl chloride
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Overview
Description
2-(Acetylamino)-6-iodopyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are widely used in organic synthesis. The presence of both iodine and sulfonyl chloride groups in the molecule makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-6-iodopyridine-4-sulfonyl chloride typically involves multiple stepsThe final step involves the sulfonylation of the compound using chlorosulfonic acid or thionyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-6-iodopyridine-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols.
Oxidation and Reduction: The iodine atom can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
2-(Acetylamino)-6-iodopyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-6-iodopyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce the sulfonyl group into other molecules. The iodine atom can also participate in redox reactions, further expanding the compound’s utility .
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)-6-chloropyridine-4-sulfonyl chloride
- 2-(Acetylamino)-6-bromopyridine-4-sulfonyl chloride
- 2-(Acetylamino)-6-fluoropyridine-4-sulfonyl chloride
Uniqueness
The presence of the iodine atom in 2-(Acetylamino)-6-iodopyridine-4-sulfonyl chloride makes it unique compared to its halogenated counterparts. Iodine is larger and more polarizable than chlorine, bromine, or fluorine, which can influence the compound’s reactivity and the types of reactions it can undergo. This makes it a valuable intermediate for specific synthetic applications .
Properties
Molecular Formula |
C7H6ClIN2O3S |
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Molecular Weight |
360.56 g/mol |
IUPAC Name |
2-acetamido-6-iodopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClIN2O3S/c1-4(12)10-7-3-5(15(8,13)14)2-6(9)11-7/h2-3H,1H3,(H,10,11,12) |
InChI Key |
BQANOIZRNUEZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=C1)S(=O)(=O)Cl)I |
Origin of Product |
United States |
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